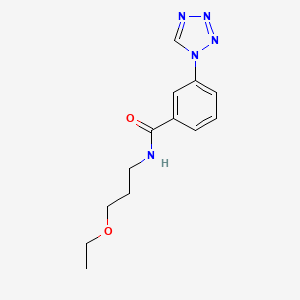
1-(2-nitrobenzyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-nitrobenzyl)piperazine oxalate, also known as NBPO, is a commonly used compound in scientific research. It is a derivative of piperazine and is used in various applications, including drug delivery systems, fluorescent probes, and photoresponsive materials.
Mecanismo De Acción
The mechanism of action of 1-(2-nitrobenzyl)piperazine oxalate is based on its photoresponsive properties. When exposed to light, this compound undergoes a photochemical reaction that leads to a change in its physical and chemical properties. This change can be used to trigger various biological and chemical processes.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and low cytotoxicity in vitro. It has also been shown to be biocompatible and biodegradable. Additionally, this compound has been used in the development of drug delivery systems, where it has been shown to enhance the efficacy of certain drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-nitrobenzyl)piperazine oxalate is its photoresponsive properties, which allow for precise control over various biological and chemical processes. Additionally, this compound is biocompatible and biodegradable, making it a suitable candidate for drug delivery systems. However, the synthesis of this compound can be challenging, and its stability under certain conditions can be a limitation for some applications.
Direcciones Futuras
There are several future directions for 1-(2-nitrobenzyl)piperazine oxalate research. One potential area of research is the development of new photoresponsive materials based on this compound. Additionally, the use of this compound in drug delivery systems could be further explored, with a focus on enhancing its efficacy and reducing its toxicity. Finally, the study of self-assembly processes using this compound could lead to the development of new materials with unique properties.
Conclusion:
In conclusion, this compound is a versatile compound with a wide range of applications in scientific research. Its photoresponsive properties, biocompatibility, and biodegradability make it a promising candidate for drug delivery systems and the development of new materials. With further research, this compound could have significant implications in the fields of biomedicine, materials science, and chemistry.
Métodos De Síntesis
The synthesis of 1-(2-nitrobenzyl)piperazine oxalate involves the reaction between 1-(2-nitrophenyl)piperazine and oxalic acid. The reaction is carried out in anhydrous ethanol under reflux conditions. The resulting product is a yellowish powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
1-(2-nitrobenzyl)piperazine oxalate has a wide range of applications in scientific research. It is commonly used as a photoresponsive material in the development of optical switches and sensors. It is also used as a fluorescent probe in biological imaging and drug delivery systems. Additionally, this compound has been used in the development of smart materials and in the study of self-assembly processes.
Propiedades
IUPAC Name |
1-[(2-nitrophenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.C2H2O4/c15-14(16)11-4-2-1-3-10(11)9-13-7-5-12-6-8-13;3-1(4)2(5)6/h1-4,12H,5-9H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFJPCHOYWCJDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=C2[N+](=O)[O-].C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-bromo-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-furamide](/img/structure/B5033042.png)


![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-phenylquinoline](/img/structure/B5033055.png)
![2-chloro-N-[2-(4-chlorophenyl)ethyl]-N'-(2-thienylsulfonyl)benzenecarboximidamide](/img/structure/B5033062.png)
![3-[(4-ethoxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5033064.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5033074.png)


![6-{[(3,4-dimethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5033086.png)
![3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(ethylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5033093.png)

![N-[3-(4-methylphenoxy)propyl]-1-butanamine](/img/structure/B5033105.png)
![1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5033108.png)
